molecular formula C13H20N2O5S B5127853 N-(3-butoxypropyl)-4-nitrobenzenesulfonamide

N-(3-butoxypropyl)-4-nitrobenzenesulfonamide

Cat. No. B5127853
M. Wt: 316.38 g/mol
InChI Key: AXPVJZVBQLWZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butoxypropyl)-4-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has gained attention in scientific research due to its unique properties. NBBS is a sulfonamide derivative that has been synthesized for various purposes, including its potential use as a pharmaceutical drug. In

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-4-nitrobenzenesulfonamide is related to its ability to selectively bind to zinc ions. Zinc ions play an important role in many biological processes, including gene expression, enzymatic activity, and cell signaling. By selectively binding to zinc ions, this compound can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain zinc-dependent enzymes, such as matrix metalloproteinases, which are involved in cancer metastasis. Additionally, this compound has been shown to have anti-inflammatory properties, potentially making it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-butoxypropyl)-4-nitrobenzenesulfonamide is its high affinity for zinc ions, which allows for selective detection and modulation of zinc-dependent processes. Additionally, its fluorescent properties make it a useful tool for imaging and tracking zinc ions in biological systems. However, one limitation is that this compound may have off-target effects due to its sulfonamide structure, which could potentially interfere with other biological processes.

Future Directions

There are many potential future directions for N-(3-butoxypropyl)-4-nitrobenzenesulfonamide research. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to understand the full extent of its biochemical and physiological effects, as well as its potential off-target effects. Finally, the development of new methods for synthesizing and modifying this compound could lead to the creation of more effective and versatile probes and drugs.

Synthesis Methods

The synthesis of N-(3-butoxypropyl)-4-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-butoxy-1-propanamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This method has been successfully used to produce this compound in high yields, allowing for further research and experimentation.

Scientific Research Applications

N-(3-butoxypropyl)-4-nitrobenzenesulfonamide has been studied for its potential use in various scientific research applications. One of the most notable is its use as a fluorescent probe for detecting the presence of zinc ions in biological systems. This is due to the fact that this compound has a high affinity for zinc ions, allowing it to selectively bind to them and emit a fluorescent signal upon excitation.

properties

IUPAC Name

N-(3-butoxypropyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-2-3-10-20-11-4-9-14-21(18,19)13-7-5-12(6-8-13)15(16)17/h5-8,14H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPVJZVBQLWZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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